N-Desmethyl N-Hydroxymethyl Regorafenib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

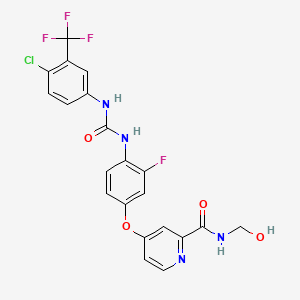

N-Desmethyl N-Hydroxymethyl Regorafenib is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethyl group, a carbamoylamino group, a fluorophenoxy group, and a hydroxymethyl group

Méthodes De Préparation

The synthesis of N-Desmethyl N-Hydroxymethyl Regorafenib involves multiple steps. One common synthetic route includes the following steps :

Reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound: This reaction is typically carried out in a nonchlorinated organic solvent, such as toluene, at a temperature range of 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to form an intermediate compound.

Addition of p-toluenesulfonic acid: The intermediate compound is then reacted with p-toluenesulfonic acid in a polar solvent at a temperature range of 40°C to the reflux temperature of the solvent. This step results in the formation of the final product.

Analyse Des Réactions Chimiques

N-Desmethyl N-Hydroxymethyl Regorafenib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the hydroxymethyl group, converting it into a carboxylic acid group.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoylamino group to an amine group.

Substitution: The chloro and fluorine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Applications De Recherche Scientifique

Pharmacological Profile

Regorafenib and its metabolites, including N-Desmethyl N-Hydroxymethyl Regorafenib, exhibit significant pharmacological activities. They inhibit multiple kinases involved in oncogenesis, angiogenesis, and tumor microenvironment maintenance. The major active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) have been shown to retain similar pharmacological profiles to the parent compound, indicating their potential therapeutic efficacy .

Clinical Applications

-

Cancer Treatment :

- Metastatic Colorectal Cancer : Regorafenib has been demonstrated to improve overall survival in patients with this condition who have exhausted standard treatment options. The efficacy of this compound as a therapeutic agent is supported by its similar action to that of Regorafenib .

- Gastrointestinal Stromal Tumors : Patients with advanced disease who have previously been treated with imatinib and sunitinib benefit from regorafenib therapy, suggesting that its metabolites may also contribute to treatment outcomes .

- Hepatocellular Carcinoma : Following the approval of regorafenib for this indication, ongoing research is exploring the role of its metabolites in enhancing treatment efficacy and managing resistance .

- Mechanistic Insights :

Case Studies

Several studies have documented the clinical outcomes associated with regorafenib treatment:

- Phase III Trials : A pivotal study demonstrated a median overall survival of 6.4 months for patients treated with regorafenib compared to 5.0 months for placebo, underscoring its effectiveness in a heavily pretreated population .

- Adverse Effects Management : Investigations into the safety profile of regorafenib revealed common adverse events such as hand-foot skin reaction and hypertension. Understanding these effects is essential for optimizing patient management during therapy .

Metabolic Considerations

Regorafenib is primarily metabolized by cytochrome P450 3A4 and UGT1A9 pathways. The resulting metabolites, particularly M-2 and M-5, are substrates of P-glycoprotein, which may influence their pharmacokinetics and interactions with other drugs . This metabolic profile necessitates careful consideration in polypharmacy settings commonly seen in oncology patients.

Mécanisme D'action

The mechanism of action of N-Desmethyl N-Hydroxymethyl Regorafenib involves its interaction with specific molecular targets and pathways . The compound’s analgesic effects are believed to be mediated through its interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the inhibition of pain signals in the central nervous system, resulting in analgesia.

Comparaison Avec Des Composés Similaires

N-Desmethyl N-Hydroxymethyl Regorafenib can be compared with other similar compounds, such as :

4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional groups.

Pyridalyl: A derivative containing the 5-(trifluoromethyl)pyridine molecular structure, known for its pest control properties.

Activité Biologique

N-Desmethyl N-hydroxymethyl regorafenib is a metabolite of regorafenib, a multi-kinase inhibitor primarily used in the treatment of advanced colorectal cancer and gastrointestinal stromal tumors (GIST). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic effects and safety profile.

Metabolism and Pharmacokinetics

Regorafenib is extensively metabolized in the liver through various pathways, primarily by cytochrome P450 enzymes (CYP3A4) and UDP-glucuronosyltransferases (UGT1A9). The main metabolites include regorafenib-N-oxide, N-desmethyl-regorafenib-N-oxide, and regorafenib-N-β-glucuronide. Notably, this compound (M5) is produced through the demethylation of regorafenib, which significantly influences its pharmacological properties .

Biological Activity

The biological activity of this compound can be assessed through its effects on various signaling pathways involved in tumor growth and angiogenesis. It primarily inhibits the following receptor tyrosine kinases:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Fibroblast Growth Factor Receptor (FGFR)

These targets are critical in cancer progression and metastasis. The inhibition of these pathways leads to reduced tumor proliferation and angiogenesis, contributing to the therapeutic efficacy observed in clinical settings .

Case Studies and Clinical Findings

Several studies have documented the clinical efficacy of regorafenib and its metabolites:

-

Clinical Trials on Regorafenib :

- In a pivotal phase III trial involving patients with metastatic colorectal cancer, regorafenib demonstrated a significant improvement in overall survival compared to placebo (HR 0.77; 95% CI 0.64–0.94) .

- A study on GIST patients showed a clinical benefit rate of 79% with a median progression-free survival (PFS) of 10 months when treated with regorafenib .

-

Pharmacokinetic Studies :

- Research indicated that the pharmacokinetics of regorafenib and its metabolites vary significantly among individuals, influenced by genetic polymorphisms affecting CYP3A4 and UGT1A9 activity .

- The area under the curve (AUC) for this compound was found to be significantly affected by food intake, highlighting the importance of dietary considerations in optimizing therapeutic outcomes .

Data Table: Summary of Biological Activity and Clinical Findings

| Compound | Target Pathways | Clinical Indications | Median PFS (months) | Clinical Benefit Rate (%) |

|---|---|---|---|---|

| Regorafenib | VEGFR, PDGFR, FGFR | Metastatic colorectal cancer, GIST | 10 | 79 |

| This compound | Inhibits similar pathways as parent compound | Potential use in advanced cancers | Not directly studied | Not directly studied |

Propriétés

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O4/c22-15-3-1-11(7-14(15)21(24,25)26)29-20(33)30-17-4-2-12(8-16(17)23)34-13-5-6-27-18(9-13)19(32)28-10-31/h1-9,31H,10H2,(H,28,32)(H2,29,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIYDRCEZHOEIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NCO)F)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.